molecular formula C11H19N3O5S3 B586254 O-Desmethyl Brinzolamide CAS No. 186377-56-0

O-Desmethyl Brinzolamide

货号: B586254
CAS 编号: 186377-56-0
分子量: 369.469
InChI 键: WQSYAXSFXFVBTJ-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Desmethyl Brinzolamide (ODB) is the active metabolite of brinzolamide, a carbonic anhydrase (CA) inhibitor used to treat elevated intraocular pressure (IOP) in glaucoma and ocular hypertension. Its chemical name is (4R)-(ethylamino)-3,4-dihydro-2-(3-hydroxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 1,1-dioxide, monohydrochloride, with a molecular formula of C₁₁H₁₉N₃O₅S₃•HCl and a molecular weight of 405.9 . ODB inhibits CA-II and CA-IV isoforms with IC₅₀ values of 0.136 nM and 165 nM, respectively, demonstrating its high potency against CA-II . It is a minor metabolite of brinzolamide, detected in urine alongside N-desethyl and N-desmethoxypropyl metabolites at low concentrations (<1%) .

ODB is synthesized via O-dealkylation of brinzolamide, primarily mediated by CYP3A4 and other cytochrome P450 isozymes (CYP2A6, CYP2B6, CYP2C8, and CYP2C9) . Unlike brinzolamide, which accumulates in red blood cells (RBCs) due to CA-II binding, ODB’s systemic exposure is minimal, with plasma concentrations below detectable limits (<10 ng/mL) in humans .

准备方法

Chemical and Regulatory Context of O-Desmethyl Brinzolamide

Structural and Functional Significance

This compound differs from Brinzolamide by the replacement of the 3-methoxypropyl group with a 3-hydroxypropyl moiety (Fig. 1) . This demethylation alters the compound’s lipophilicity, as evidenced by its log Kow value of -0.82 compared to Brinzolamide’s -0.83 to -0.81 . The hydroxypropyl group enhances hydrophilicity, influencing its metabolic clearance and analytical detection in biological matrices.

Regulatory Status and Applications

Synthesis Pathways for this compound

Isolation from Brinzolamide Synthesis By-Products

Brinzolamide is synthesized via a four-step process starting from commercially available precursors, with crystallization as the final purification step . During synthesis, incomplete methylation or premature demethylation may yield this compound as a process-related impurity. Patent CN103087081A details a Brinzolamide synthesis route involving:

  • Amination : Reaction of a thienothiazine precursor with ethylamine.

  • Sulfonamide Formation : Introduction of the sulfonamide group.

  • Deprotection : Hydrogenolysis using Pd/C under acidic conditions to remove protecting groups .

While the patent focuses on Brinzolamide production, residual hydroxypropyl intermediates or partial demethylation during the deprotection step could theoretically generate this compound. For example, if the methoxypropyl group undergoes hydrolysis before final crystallization, the hydroxypropyl variant may persist as an impurity . Isolation would require chromatographic separation, though specific protocols remain proprietary.

Direct Demethylation of Brinzolamide

A more deliberate approach involves targeted O-demethylation of Brinzolamide. Although no public patents explicitly describe this process for Brinzolamide, analogous methods for structurally similar compounds provide a framework. For instance, US8754261B2 outlines a demethylation strategy for O-Desmethyl Venlafaxine using alkane thiolate anions (e.g., octanethiolate) in polyethylene glycol (PEG) and alcoholic solvents at 145–150°C . Applying this to Brinzolamide:

  • Reaction Setup :

    • Brinzolamide (1.0 eq)

    • Octanethiol (1.2 eq) and potassium tert-butoxide (1.5 eq) in PEG-400

    • Methanol as solvent

    • Temperature: 150°C, 24 hours

  • Workup :

    • Neutralization with aqueous HCl

    • Extraction with ethyl acetate

    • Crystallization from acetone/water

This method could cleave the methoxy group, yielding the hydroxypropyl derivative. However, reaction optimization would be necessary to prevent over-dealkylation or side reactions at the sulfonamide group.

Metabolic Preparation via Enzymatic Demethylation

In vivo, Brinzolamide undergoes hepatic metabolism primarily via cytochrome P450 enzymes to form this compound . In vitro models using human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) can replicate this transformation:

  • Incubation Conditions :

    • Brinzolamide (10 µM)

    • NADPH-regenerating system

    • CYP3A4 enzyme (20 pmol/mL)

    • Phosphate buffer (pH 7.4), 37°C, 60 minutes

  • Analysis :

    • LC-MS/MS quantification of this compound (MRM transition: m/z 370 → 252) .

While this method is physiologically relevant, it is less practical for bulk synthesis due to low yields and high costs.

Analytical Characterization and Quality Control

Spectroscopic Data

CleanChem Lab provides comprehensive characterization data for this compound, including:

  • 1H NMR (CDCl3) : δ 1.14–1.18 (t, 3H, CH2CH3), 1.45–1.60 (m, 2H, CH2CH2OH), 3.20–3.30 (q, 2H, NCH2), 3.65–3.75 (t, 2H, CH2OH) .

  • HPLC Purity : ≥98% (UV detection at 254 nm) .

Regulatory Testing

Per EMA guidelines, this compound must be quantified in Brinzolamide drug substance and products using validated HPLC or UPLC methods . Acceptable impurity limits are typically ≤0.15% in the active pharmaceutical ingredient (API) .

Data Summary

PropertyValueSource
CAS No.186377-56-0
Molecular FormulaC11H19N3O5S3
Molecular Weight369.5 g/mol
log Kow-0.82
HPLC Retention Time6.8 min (C18, 0.1% TFA)
Regulatory Limit (API)≤0.15%

化学反应分析

O-Desmethyl Brinzolamide undergoes various chemical reactions, including:

科学研究应用

O-Desmethyl Brinzolamide has a wide range of applications in scientific research:

作用机制

O-Desmethyl Brinzolamide exerts its effects by inhibiting carbonic anhydrase enzymes, particularly carbonic anhydrase II and IV. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function .

相似化合物的比较

Brinzolamide (Parent Compound)

Brinzolamide is a topical CA-II inhibitor that reduces aqueous humor production. Key distinctions from ODB include:

  • Pharmacokinetics : Brinzolamide has a long RBC half-life (~111 days) due to CA-II binding, whereas ODB’s systemic presence is negligible .
  • Metabolism : Brinzolamide undergoes N-dealkylation (yielding N-desethyl brinzolamide) and O-dealkylation (yielding ODB) .
  • Efficacy: Brinzolamide lowers daytime IOP by ~0.47 μL/min in aqueous flow, compared to ODB’s weaker nocturnal effect (~0.16 μL/min) .

Dorzolamide

Dorzolamide, another topical CA inhibitor, shares structural and mechanistic similarities but differs in key aspects:

Parameter Brinzolamide Dorzolamide
Aqueous Flow Reduction Daytime: 0.47 μL/min Daytime: 0.34 μL/min
Nighttime: 0.16 μL/min Nighttime: 0.10 μL/min
Taste Abnormalities Higher incidence Lower incidence
Conjunctival Hyperemia Similar incidence Similar incidence

Both drugs show equivalent IOP-lowering efficacy when used as adjuncts to prostaglandin analogs (PGAs) or beta-blockers .

Brimonidine

Brimonidine, an α2-adrenergic agonist, contrasts with brinzolamide in mechanism and side effects:

  • Efficacy : Brinzolamide (b.i.d.) reduced IOP more effectively than brimonidine (b.i.d.) at 9 AM (P < 0.0001), but brimonidine (t.i.d.) outperformed brinzolamide (t.i.d.) at 12 AM .
  • Side Effects: Brinzolamide caused more taste abnormalities, while brimonidine had fewer systemic effects .

Timolol

Timolol, a beta-blocker, is often combined with brinzolamide (e.g., AZARGA®). Comparisons include:

  • IOP Reduction: Brinzolamide added to PGAs matched timolol’s daytime efficacy but showed smaller nocturnal effects .
  • Combination Therapy : AZARGA® (brinzolamide/timolol) reduced IOP by 8–9 mm Hg , outperforming brinzolamide or timolol alone by 2–3 mm Hg .

Other Metabolites

  • N-Desethyl Brinzolamide : The major metabolite, accumulates in RBCs and binds CA-I. Unlike ODB, it reaches steady-state concentrations of 6–30 μM in RBCs after 20–28 weeks .

Pharmacokinetics

Parameter O-Desmethyl Brinzolamide Brinzolamide
Plasma Concentration <10 ng/mL (undetectable) Low, RBC-bound
Elimination Renal (minor metabolite) Renal (60% unchanged)
Half-Life Not reported 111 days (RBCs)

生物活性

O-Desmethyl Brinzolamide (ODB) is a significant metabolite of Brinzolamide, a carbonic anhydrase inhibitor primarily used to manage elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. This article explores the biological activity of ODB, its pharmacological properties, mechanisms of action, and clinical implications through detailed research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the molecular formula C11H19N3O4S3C_{11}H_{19}N_{3}O_{4}S_{3}. It lacks the methoxy group present in its parent compound, Brinzolamide, making it slightly less complex. The compound retains the sulfonamide structure that is critical for its biological activity.

Carbonic Anhydrase Inhibition
ODB functions primarily as a reversible non-competitive inhibitor of carbonic anhydrases (CAs), particularly Carbonic Anhydrase II (CA-II). By inhibiting these enzymes, ODB reduces the secretion of aqueous humor in the eye, thereby lowering IOP. This mechanism is crucial in preventing optic nerve damage associated with elevated IOP.

Pharmacokinetics

The pharmacokinetics of ODB has not been extensively studied separately; however, it is known that Brinzolamide and its metabolites, including ODB, are absorbed into the systemic circulation following topical administration. The primary metabolic pathway involves hepatic cytochrome P450 enzymes, with ODB being one of the significant metabolites formed.

Biological Activity and Efficacy

Research indicates that ODB exhibits biological activity similar to Brinzolamide in terms of IOP reduction. In clinical studies involving Brinzolamide, significant reductions in IOP were observed, suggesting that ODB may contribute similarly to pharmacological effects.

Clinical Studies Overview

Comparative Analysis with Other Carbonic Anhydrase Inhibitors

CompoundMechanism of ActionIOP Reduction (mmHg)Safety Profile
This compoundCA-II inhibitorSimilar to BrinzolamideMinimal drug-drug interactions
BrinzolamideCA-II inhibitor3-5High ocular comfort
DorzolamideCA-II inhibitor2-4Higher incidence of systemic side effects

Case Studies and Findings

  • Efficacy in Glaucoma Patients : A study involving patients with primary open-angle glaucoma showed that adding Brinzolamide to existing therapies resulted in a mean diurnal IOP reduction comparable to timolol, further supporting the efficacy of its metabolites like ODB.
  • Tolerability : Patients reported higher tolerability with Brinzolamide compared to dorzolamide, indicating potential advantages for ODB in clinical applications due to reduced discomfort upon administration.

常见问题

Basic Research Questions

Q. How is O-Desmethyl Brinzolamide formed in vivo, and what analytical methods are recommended for its identification in pharmacokinetic studies?

this compound is a major metabolite of Brinzolamide, generated via N-dealkylation mediated by cytochrome P450 enzymes, primarily CYP3A4 . For identification, liquid chromatography-mass spectrometry (LC-MS) is widely used due to its sensitivity in detecting low plasma concentrations. Researchers should validate methods using spiked plasma samples and internal standards (e.g., deuterated analogs) to ensure precision .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation of aerosols .
  • Spill Management: Avoid dust generation; clean spills with damp cloths and dispose in sealed containers .
  • First Aid: Immediate rinsing of affected skin/eyes with water for 15+ minutes, followed by medical consultation .

Q. What is the role of this compound in carbonic anhydrase inhibition, and how does it differ from its parent compound?

Unlike Brinzolamide, which binds preferentially to CA-II, this compound accumulates in red blood cells (RBCs) and primarily inhibits CA-I . This distinction impacts its pharmacokinetic profile, as CA-I binding prolongs RBC retention, reducing systemic exposure. Researchers should compare inhibition constants (Ki) using enzyme activity assays with purified CA isoforms .

Q. Which literature review strategies are effective for contextualizing this compound within glaucoma research?

  • Database Searches: Use PubMed, Web of Science, and Scopus with keywords like "Brinzolamide metabolites," "CA-I inhibition," and "ocular pharmacokinetics" .
  • Source Evaluation: Prioritize peer-reviewed journals and primary studies over reviews. Cross-reference citations in foundational papers (e.g., Brinzolamide clinical trials) .
  • Gap Analysis: Identify understudied areas, such as long-term metabolite accumulation in ocular tissues .

Q. How can researchers design initial in vitro experiments to assess this compound’s stability under physiological conditions?

  • Buffer Preparation: Simulate physiological pH (7.4) and temperature (37°C) using phosphate-buffered saline (PBS).
  • Stability Assays: Incubate the metabolite in PBS or plasma, and quantify degradation via high-performance liquid chromatography (HPLC) at timed intervals .
  • Controls: Include parent compound (Brinzolamide) and negative controls to validate method specificity .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported binding affinities of this compound across studies?

Contradictions may arise from assay variability (e.g., fluorometric vs. esterase activity assays). To address this:

  • Standardize Assay Conditions: Use recombinant human CA isoforms under identical buffer/pH conditions.
  • Cross-Validate Methods: Compare results from stopped-flow CO2 hydration assays and thermal shift assays .
  • Statistical Analysis: Apply Bland-Altman plots to assess inter-method agreement .

Q. How can researchers optimize in vitro synthesis of this compound for mechanistic studies?

  • Enzyme Selection: Use CYP3A4-rich microsomal fractions (e.g., human liver microsomes) with NADPH cofactors.
  • Reaction Monitoring: Employ LC-MS to track metabolite formation and adjust incubation times (typically 60–120 minutes) .
  • Yield Improvement: Test chemical inhibitors of competing CYP isoforms (e.g., ketoconazole for CYP3A4 specificity) .

Q. What methodologies are recommended to study the metabolite’s impact on intraocular pressure (IOP) in animal models?

  • Animal Models: Use normotensive or hypertonic rabbit/rat models.
  • Dosing: Administer this compound via intravitreal injection or topical application, with Brinzolamide as a control.
  • IOP Measurement: Utilize tonometry at 0, 2, 4, 6, and 8-hour post-dosing. Include sham-treated cohorts to account for procedural stress .

Q. How do researchers address the challenge of low plasma concentrations when quantifying this compound in systemic circulation?

  • Sample Preparation: Solid-phase extraction (SPE) or protein precipitation with acetonitrile to enhance recovery.
  • Sensitive Detection: Ultra-high-performance LC-MS (UHPLC-MS/MS) with multiple reaction monitoring (MRM) for low limits of quantification (LOQ < 1 ng/mL) .
  • Matrix Effects: Validate methods using hemolyzed RBC samples to account for metabolite sequestration .

Q. What strategies ensure rigorous peer review of studies involving this compound’s metabolic pathways?

  • Data Transparency: Share raw chromatograms, kinetic curves, and statistical code in supplementary materials.
  • Reproducibility Checks: Detail enzyme sources (e.g., supplier, batch) and incubation conditions.
  • Conflict Mitigation: Disclose funding sources and use blinded data analysis where feasible .

属性

IUPAC Name

(4R)-4-(ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O5S3/c1-2-13-9-7-14(4-3-5-15)22(18,19)11-8(9)6-10(20-11)21(12,16)17/h6,9,13,15H,2-5,7H2,1H3,(H2,12,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSYAXSFXFVBTJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186377-56-0
Record name o-Desmethyl-brinzolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186377560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DESMETHYL-BRINZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHY973FEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。